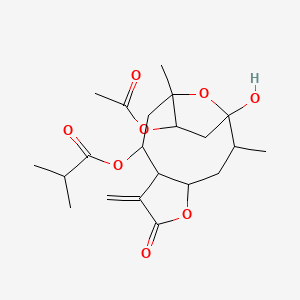

1-Acetyltagitinin A

描述

属性

IUPAC Name |

(12-acetyloxy-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O8/c1-10(2)18(23)28-15-8-20(6)16(26-13(5)22)9-21(25,29-20)11(3)7-14-17(15)12(4)19(24)27-14/h10-11,14-17,25H,4,7-9H2,1-3,5-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYNTWZAYXDJQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(CC3(C(CC1(O3)O)OC(=O)C)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Acetyltagitinin A: A Comprehensive Technical Guide on its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyltagitinin A, a sesquiterpene lactone, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of its primary natural source, geographical origin, detailed experimental protocols for its isolation, and available data on its biological effects. Quantitative data is systematically presented, and logical workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Natural Source and Origin

The principal natural source of this compound is the flowering plant species Tithonia diversifolia, commonly known as the Mexican sunflower or tree marigold.

Geographical Origin and Distribution: Tithonia diversifolia is native to Mexico and Central America.[1][2] Over time, it has become a pantropical species, widely naturalized across tropical and subtropical regions of the world, including parts of North and South America, Africa, Asia, and Australia.[1][2] It is often found along roadsides, in disturbed areas, and at the edges of forests.

Isolation of this compound from Tithonia diversifolia

While specific detailed protocols for the isolation of this compound are not extensively documented in publicly available literature, a general methodology can be inferred from the isolation of other sesquiterpene lactones, such as Tagitinin C, from Tithonia diversifolia. The leaves of the plant are the primary source for the extraction of these compounds.

Experimental Protocol: General Extraction and Fractionation

The following protocol outlines a general procedure for the extraction and fractionation of sesquiterpene lactones from the leaves of Tithonia diversifolia, which would be applicable for the isolation of this compound.

-

Plant Material Collection and Preparation:

-

Fresh leaves of Tithonia diversifolia are collected and air-dried in the shade to preserve the chemical integrity of the constituents.

-

The dried leaves are then finely powdered using a mechanical grinder to increase the surface area for efficient solvent extraction.

-

-

Solvent Extraction:

-

The powdered leaf material is subjected to sequential extraction with solvents of increasing polarity. A common sequence is hexane, followed by dichloromethane (B109758) (DCM), and then methanol.

-

Maceration is a frequently employed technique, where the plant material is soaked in the solvent for a specified period (e.g., 72 hours) with occasional agitation. This process is typically repeated multiple times with fresh solvent to ensure exhaustive extraction.

-

Alternatively, Soxhlet extraction can be used for a more continuous and efficient extraction process.

-

-

Fractionation of the Extract:

-

The crude extract, particularly the dichloromethane fraction which is rich in sesquiterpene lactones, is concentrated under reduced pressure using a rotary evaporator.

-

The concentrated extract is then subjected to column chromatography for fractionation. Silica gel is a commonly used stationary phase.

-

A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or acetone), is employed to separate the different chemical constituents based on their polarity.

-

-

Purification of this compound:

-

Fractions collected from the column are monitored using Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

Fractions showing the presence of this compound (based on comparison with a standard, if available, or by spectroscopic analysis) are pooled and further purified.

-

Further purification can be achieved using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

-

Structural Elucidation:

-

The structure of the isolated this compound is confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

-

Quantitative Data

Currently, there is a notable absence of specific quantitative data in the scientific literature regarding the yield or concentration of this compound in Tithonia diversifolia. While studies have quantified other related compounds, such as Tagitinin C, dedicated quantitative analysis for this compound remains an area for future research.

Biological Activity and Signaling Pathways

The biological activity and the specific signaling pathways modulated by this compound are not yet well-defined in published research. While various compounds from Tithonia diversifolia have been investigated for their cytotoxic and other pharmacological effects, data specifically attributing these activities to this compound is scarce. Further investigation is required to determine its mechanism of action and potential therapeutic applications.

Visualizations

Logical Workflow for Isolation

The following diagram illustrates the general logical workflow for the isolation of this compound from its natural source.

References

Unveiling 1-Acetyltagitinin A: A Technical Primer on its Discovery in Tithonia diversifolia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tithonia diversifolia, commonly known as the Mexican sunflower, is a plant rich in bioactive secondary metabolites. Among these, the sesquiterpene lactone 1-Acetyltagitinin A has emerged as a compound of significant interest due to its diverse pharmacological potential. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound, with a focus on its presence in T. diversifolia. Detailed experimental protocols, quantitative bioactivity data, and an exploration of its putative mechanism of action involving the jasmonic acid signaling pathway are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Tithonia diversifolia (Hemsl.) A. Gray, a member of the Asteraceae family, has a long history of use in traditional medicine across various cultures for treating a range of ailments, including malaria and inflammatory conditions. Phytochemical investigations have revealed that the bioactivity of this plant can be attributed to its rich composition of sesquiterpene lactones. One such compound, this compound, has been identified as a key bioactive constituent. This document aims to consolidate the current scientific knowledge on this compound from T. diversifolia, presenting technical details of its discovery and characterization.

Discovery and Structural Elucidation

The initial identification of tagitinin A and its derivatives, including this compound, from Tithonia diversifolia was a result of bioassay-guided fractionation of plant extracts. Early studies focused on the phytotoxic properties of the plant, leading to the isolation of several sesquiterpene lactones as the active principles. The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These analyses confirmed its identity as a germacrane-type sesquiterpene lactone, a class of compounds known for their wide range of biological activities.

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines a general methodology for the isolation and purification of this compound from the leaves of Tithonia diversifolia, based on methods described for related sesquiterpene lactones from this plant.

3.1.1. Plant Material and Extraction

-

Plant Material: Fresh leaves of Tithonia diversifolia are collected and air-dried in the shade to a constant weight. The dried leaves are then ground into a coarse powder.

-

Extraction: The powdered plant material is subjected to sequential maceration with solvents of increasing polarity. A common procedure involves an initial extraction with a non-polar solvent like n-hexane to remove lipids and pigments, followed by extraction with a more polar solvent such as dichloromethane (B109758) or ethyl acetate, where this compound is typically more soluble. The extraction is usually carried out at room temperature for 48-72 hours with occasional agitation. The solvent is then filtered and concentrated under reduced pressure using a rotary evaporator.

3.1.2. Chromatographic Separation

-

Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is typically eluted with a gradient of n-hexane and ethyl acetate, with the polarity being gradually increased. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative TLC or HPLC: Fractions showing the presence of the target compound (visualized by spraying with an appropriate reagent, e.g., anisaldehyde-sulfuric acid, followed by heating) are pooled and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

Quantitative Bioactivity Data

This compound has demonstrated a range of biological activities. The following table summarizes the available quantitative data.

| Bioactivity | Test Organism/Assay | Result (IC50/EC50/LC50) | Reference |

| Antitrypanosomal Activity | Trypanosoma brucei (TC221) | IC50: 0.0042 µg/mL (for Tagitinin C) | [1] |

| Phytotoxic Activity | Wheat coleoptile growth | Data not specified | [2][3] |

| Anti-inflammatory Activity | NF-kappa B inhibition | Data not specified | [4] |

| Cytotoxic Activity | CT26 murine colon carcinoma | Data not specified | [5] |

Note: Specific quantitative data for this compound is limited in the public domain. The provided data for Tagitinin C, a closely related compound, suggests the potential potency of this class of molecules.

Mechanism of Action: Involvement of the Jasmonic Acid Pathway

Preliminary evidence suggests that the defensive properties of this compound in Tithonia diversifolia may be mediated through the activation of the jasmonic acid (JA) signaling pathway. The JA pathway is a crucial component of the plant's induced systemic resistance, a defense mechanism against a broad spectrum of pathogens and herbivores.

5.1. Proposed Signaling Pathway

The binding of this compound is hypothesized to trigger a signaling cascade that leads to the biosynthesis and accumulation of jasmonic acid. This, in turn, activates downstream defense genes.

Jasmonic Acid Signaling Pathway

Caption: Hypothesized role of this compound in the JA pathway.

5.2. Experimental Validation

To experimentally validate the interaction of this compound with the jasmonic acid pathway, the following experimental approaches can be employed:

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure the expression levels of key JA biosynthesis and responsive genes (e.g., LOX, AOS, VSP) in plant tissues treated with this compound.

-

Hormone Quantification: High-performance liquid chromatography-mass spectrometry (HPLC-MS) can be utilized to quantify the endogenous levels of JA and its bioactive conjugate, JA-isoleucine (JA-Ile), in response to treatment with the compound.

-

Mutant Analysis: Using plant mutants with defects in the JA signaling pathway (e.g., coi1 mutants), the dependence of this compound's bioactivity on a functional JA pathway can be assessed.

Conclusion and Future Directions

This compound, a sesquiterpene lactone from Tithonia diversifolia, represents a promising natural product with a spectrum of biological activities. While its discovery and basic characterization have been established, further research is warranted to fully elucidate its therapeutic potential. Future studies should focus on:

-

Comprehensive Bioactivity Screening: A broader range of assays to determine the full pharmacological profile of this compound.

-

Mechanism of Action Studies: Detailed investigations into the molecular targets and signaling pathways modulated by the compound.

-

Toxicological Evaluation: In-depth studies to assess the safety profile of this compound for potential therapeutic applications.

-

Synthetic and Analogue Development: Exploring synthetic routes to this compound and generating analogues to improve efficacy and reduce potential toxicity.

This technical guide serves as a foundational resource to stimulate and guide future research into this intriguing natural product.

References

- 1. Identification of Tagitinin C from Tithonia diversifolia as antitrypanosomal compound using bioactivity-guided fractionation [pubblicazioni.unicam.it]

- 2. [PDF] Phytotoxins from Tithonia diversifolia. | Semantic Scholar [semanticscholar.org]

- 3. Phytotoxins from Tithonia diversifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sesquiterpene lactones from Tithonia diversifolia with ferroptosis-inducing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to the Biosynthesis of 1-Acetyltagitinin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyltagitinin A, a sesquiterpenoid lactone (STL) predominantly found in Tithonia diversifolia, has garnered significant interest for its diverse biological activities. Despite its potential, the complete biosynthetic pathway of this complex natural product remains to be fully elucidated. This technical guide synthesizes the current understanding of sesquiterpenoid lactone biosynthesis to propose a putative pathway for this compound. Drawing parallels from well-characterized STL pathways, this document outlines the key enzymatic steps, from the universal precursor farnesyl pyrophosphate to the intricate heliangolide scaffold of this compound. Furthermore, this guide presents available quantitative data on related compounds in T. diversifolia, details generalized experimental protocols for pathway elucidation, and provides visualizations of the proposed biosynthetic route and relevant experimental workflows to facilitate future research in this area.

Introduction to Sesquiterpenoid Lactone Biosynthesis

Sesquiterpenoid lactones are a vast and structurally diverse class of secondary metabolites characterized by a C15 backbone and a lactone ring.[1][2] Their biosynthesis originates from the isoprenoid pathway, specifically from the C15 precursor farnesyl pyrophosphate (FPP).[3][4] The general pathway involves three key stages:

-

Terpene Cyclization: A terpene synthase (TPS) catalyzes the cyclization of FPP to form a variety of sesquiterpene hydrocarbon skeletons.[4] For most germacranolide-derived STLs, this initial step is the conversion of FPP to (+)-germacrene A, mediated by germacrene A synthase (GAS).

-

Oxidative Modifications: The sesquiterpene scaffold undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). These reactions introduce hydroxyl groups and other functionalities, which are crucial for subsequent lactonization.

-

Lactonization and Tailoring: The formation of the characteristic γ-lactone ring is a critical step, often occurring after specific hydroxylations of a precursor like germacrene A acid. Further "tailoring" reactions, such as additional hydroxylations, acylations (including acetylation), and epoxidations, lead to the vast diversity of STLs observed in nature.

Proposed Biosynthetic Pathway of this compound

While the definitive biosynthetic pathway for this compound has not been experimentally validated, a putative pathway can be constructed based on its heliangolide structure and known STL biosynthetic logic. The proposed pathway begins with the well-established precursor, germacrene A acid.

From Farnesyl Pyrophosphate to Germacrene A Acid

The initial steps are conserved among many STLs:

-

Farnesyl Pyrophosphate (FPP) to (+)-Germacrene A: The pathway is initiated by the cyclization of FPP to (+)-germacrene A, a reaction catalyzed by germacrene A synthase (GAS) .

-

(+)-Germacrene A to Germacrene A Acid: A series of three successive oxidation steps at the C12-methyl group of (+)-germacrene A, catalyzed by a single cytochrome P450 enzyme, germacrene A oxidase (GAO) , yields germacrene A acid.

Formation of the Heliangolide Scaffold and Final Tailoring

The subsequent steps leading to this compound are proposed as follows, involving a series of oxidations and cyclizations:

-

Hydroxylation of Germacrene A Acid: It is proposed that germacrene A acid undergoes hydroxylation at the C8 position, catalyzed by a specific CYP450 hydroxylase , to yield 8β-hydroxy-germacrene A acid.

-

Lactonization: The presence of the 8β-hydroxyl group facilitates the formation of a 7,8-cis-lactone ring, leading to the formation of an inunolide-type intermediate. This reaction may be catalyzed by a distinct CYP450 enzyme, as has been observed in the biosynthesis of other STLs like eupatolide.

-

Epoxidation: An epoxidase , likely a CYP450, is proposed to catalyze the formation of an epoxide ring at the C4-C5 double bond of the germacranolide skeleton.

-

Cyclization to the Heliangolide Core: The presence of the epoxide can facilitate the transannular cyclization to form the characteristic 5,7-fused ring system of the heliangolide skeleton. This type of acid-induced or enzyme-catalyzed rearrangement of epoxygermacranolides has been previously reported.

-

Hydroxylation at C1: A specific hydroxylase introduces a hydroxyl group at the C1 position of the heliangolide core.

-

Acetylation at C1: Finally, an acetyltransferase catalyzes the transfer of an acetyl group from acetyl-CoA to the C1-hydroxyl group, yielding this compound.

The following diagram illustrates this proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Specific quantitative data for the enzymatic steps in the this compound pathway are not available in the current literature. However, studies on the phytochemical composition of Tithonia diversifolia provide some quantitative context for the abundance of sesquiterpenoid lactones and other secondary metabolites.

| Compound Class | Concentration/Activity | Plant Part | Reference |

| Sesquiterpenoid Lactones | Enriched fraction obtained from methanol (B129727) extract | Aerial parts | |

| Tagitinin A | Major sesquiterpenoid lactone isolated | Aerial parts | |

| Total Phenols | High concentration in methanol extract | Leaf | |

| Total Flavonoids | High concentration in methanol extract | Leaf | |

| Total Saponins | High concentration in methanol extract | Leaf | |

| Total Alkaloids | Maximum concentration in methanol extract | Flower | |

| Antioxidant Activity (IC50) | 120.264 µg/ml (leaf extract), 121.7 µg/ml (flower extract) | Leaf, Flower |

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-faceted approach. Below are generalized protocols for key experiments that would be instrumental in this endeavor.

Transcriptome Analysis for Candidate Gene Discovery

This protocol outlines a general workflow for identifying candidate genes (e.g., terpene synthases, CYP450s, acetyltransferases) from Tithonia diversifolia.

Caption: General workflow for transcriptome analysis.

Methodology:

-

Tissue Collection: Collect tissues known to produce high levels of STLs, such as young leaves or glandular trichomes, from T. diversifolia.

-

RNA Extraction: Extract total RNA using a suitable kit or protocol, ensuring high purity and integrity.

-

Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing.

-

Bioinformatic Analysis:

-

Perform quality control of the raw sequencing reads.

-

Assemble the transcriptome de novo.

-

Functionally annotate the assembled transcripts by comparing them against public databases (e.g., NCBI, KEGG).

-

Identify putative terpene synthase, CYP450, and acyltransferase genes based on sequence homology.

-

In Vitro Enzyme Assays

This protocol describes a general method for characterizing the function of a candidate enzyme, for example, a CYP450 hydroxylase.

Methodology:

-

Heterologous Expression: Clone the full-length cDNA of the candidate gene into an appropriate expression vector and express the protein in a suitable host system (e.g., E. coli for soluble enzymes, yeast for membrane-bound CYP450s).

-

Enzyme Preparation:

-

For E. coli, purify the recombinant protein using affinity chromatography.

-

For yeast expressing CYP450s, prepare microsomes by differential centrifugation.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the enzyme preparation, the putative substrate (e.g., germacrene A acid), a suitable buffer, and any necessary co-factors (e.g., NADPH and a cytochrome P450 reductase for CYP450s).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

Extract the products with the organic solvent.

-

Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the reaction products by comparing their mass spectra and retention times with authentic standards or by structural elucidation.

-

Identification of Biosynthetic Intermediates

This protocol outlines a general approach to identify intermediates in the biosynthetic pathway within the plant tissue.

Methodology:

-

Plant Material Extraction: Homogenize fresh plant tissue (e.g., leaves of T. diversifolia) in a suitable solvent (e.g., methanol or ethyl acetate) to extract secondary metabolites.

-

Fractionation: Fractionate the crude extract using techniques like column chromatography or solid-phase extraction to separate compounds based on polarity.

-

LC-MS/MS Analysis: Analyze the fractions using a high-resolution LC-MS/MS system.

-

Use a full scan mode to obtain an overview of the metabolites present.

-

Perform targeted MS/MS analysis on ions with mass-to-charge ratios corresponding to the proposed intermediates.

-

The fragmentation patterns can provide structural information to aid in the identification of the intermediates.

-

-

Isotope Labeling (Advanced): Feed isotopically labeled precursors (e.g., ¹³C-labeled mevalonate (B85504) or glucose) to the plant and trace the incorporation of the label into the proposed intermediates and the final product using mass spectrometry.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound provides a roadmap for future research aimed at its complete elucidation. The convergence of transcriptomics, heterologous expression with in vitro enzyme assays, and advanced analytical techniques will be paramount in identifying and characterizing the specific enzymes involved in each step. A thorough understanding of this pathway will not only be of fundamental biochemical interest but could also pave the way for the metabolic engineering of microorganisms or plants to produce this compound and novel analogues for pharmaceutical applications. The development of a sustainable and scalable production platform for this promising natural product hinges on the successful unraveling of its biosynthetic secrets.

References

1-Acetyltagitinin A: A Review of Its Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyltagitinin A is a sesquiterpene lactone, a class of naturally occurring compounds renowned for their diverse and potent biological activities. Isolated from Tithonia diversifolia, a plant with a history of use in traditional medicine, this compound and its related compounds are gaining attention in the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive review of the known biological activities of this compound and closely related sesquiterpene lactones from Tithonia diversifolia, with a focus on their anticancer and anti-inflammatory properties. Due to the limited specific research on this compound, this review will also draw upon the more extensively studied analogous compound, Tagitinin C, to illustrate the potential mechanisms and activities of this class of molecules.

Anticancer Activity

While specific cytotoxic data for this compound is not extensively available in the current literature, studies on the closely related sesquiterpene lactone, Tagitinin C, provide significant insights into the potential anticancer effects of this compound class. The anticancer activity of these compounds is believed to be mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. A recent 2024 study has also highlighted the potential of sesquiterpene lactones from Tithonia diversifolia to induce ferroptosis, a form of programmed cell death, in colon carcinoma cells[1].

Quantitative Anticancer Activity Data

The following table summarizes the available quantitative data on the cytotoxic effects of Tagitinin C against various cancer cell lines. This data is presented to offer a comparative perspective on the potential potency of this compound.

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| Tagitinin C | A549 | Lung Carcinoma | 0.8 µg/mL | Not explicitly cited |

| Tagitinin C | HeLa | Cervical Cancer | 1.2 µg/mL | Not explicitly cited |

| Tagitinin C | MCF-7 | Breast Cancer | 1.5 µg/mL | Not explicitly cited |

Signaling Pathways in Anticancer Activity

The anticancer effects of sesquiterpene lactones from Tithonia diversifolia are thought to be mediated through various signaling pathways. The following diagrams illustrate the key pathways implicated in the anticancer activity of these compounds.

Caption: Key anticancer signaling pathways potentially modulated by this compound.

Anti-inflammatory Activity

Several sesquiterpene lactones isolated from Tithonia diversifolia have demonstrated significant anti-inflammatory properties. The primary mechanism underlying this activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway[2]. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Signaling Pathway in Anti-inflammatory Activity

The inhibition of the NF-κB pathway by sesquiterpene lactones is a key aspect of their anti-inflammatory effects.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Other Biological Activities

Emerging research suggests that sesquiterpene lactones from Tithonia diversifolia, including a compound identified as tagitinin A, may also possess anti-diabetic properties. A study has shown that tagitinin A can act as a dual agonist for peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ)[3]. These receptors are key regulators of glucose and lipid metabolism.

Signaling Pathway in Anti-diabetic Activity

The activation of PPARs represents a potential mechanism for the anti-diabetic effects of these compounds.

Caption: PPARα/γ agonistic activity of this compound.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature for evaluating the biological activities of sesquiterpene lactones.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

Caption: General workflow for an MTT cytotoxicity assay.

NF-κB Inhibition Assay (Reporter Gene Assay)

This assay is used to quantify the inhibition of NF-κB activation.

Workflow:

Caption: Workflow for an NF-κB reporter gene assay.

Conclusion

This compound, as a representative of the sesquiterpene lactones from Tithonia diversifolia, holds considerable promise for further investigation as a potential therapeutic agent. While direct evidence for its biological activities is still emerging, the data from closely related compounds strongly suggest potent anticancer and anti-inflammatory properties. The mechanisms of action appear to be multifaceted, involving the modulation of key signaling pathways such as NF-κB, PPAR, and those involved in programmed cell death. Future research should focus on isolating and characterizing the specific activities of this compound to fully elucidate its therapeutic potential and pave the way for its development as a novel drug candidate.

References

- 1. Sesquiterpene lactones from Tithonia diversifolia with ferroptosis-inducing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sesquiterpene lactones from Tithonia diversifolia act as peroxisome proliferator-activated receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Effects of 1-Acetyltagitinin A and Related Sesquiterpene Lactones: A Technical Guide

Disclaimer: This document provides a summary of the current scientific understanding of the therapeutic potential of 1-Acetyltagitinin A and its close structural analogs, primarily Tagitinin C and Tagitinin A. Direct experimental data on this compound is limited in the publicly available scientific literature. Therefore, this guide extrapolates potential effects based on the more extensively studied related compounds.

Introduction

This compound belongs to the family of sesquiterpene lactones, a class of naturally occurring compounds found in various plants, notably Tithonia diversifolia. These compounds have garnered significant interest in the scientific community for their diverse biological activities. While research on this compound is still in its nascent stages, studies on closely related molecules like Tagitinin C and Tagitinin A have revealed promising anticancer and anti-inflammatory properties. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential therapeutic applications, underlying mechanisms of action, and relevant experimental methodologies associated with this class of compounds.

Anticancer Potential

The anticancer activity of tagitinin derivatives, particularly Tagitinin C, has been evaluated against various cancer cell lines. The primary mechanism appears to involve the induction of a specific form of iron-dependent programmed cell death known as ferroptosis, as well as the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity of Tagitinin C

| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) | Reference |

| HepG2 | Hepatocellular Carcinoma | 2.0 ± 0.1 | 48 | [1] |

| Huh 7 | Hepatocellular Carcinoma | 1.2 ± 0.1 | 48 | [1] |

| HCT116 | Colorectal Cancer | Not explicitly stated, but activity demonstrated | - | [2][3] |

| Keloid Fibroblasts (KF) | - | 0.122 | 72 | [2] |

| Keloid Fibroblasts (KF) | - | 0.039 | 120 |

Mechanism of Anticancer Action: The Ferroptosis Pathway

Tagitinin C has been shown to induce ferroptosis in colorectal cancer cells. This process is initiated by the induction of endoplasmic reticulum (ER) stress, which in turn activates the PERK-Nrf2-HO-1 signaling pathway. This leads to an increase in the labile iron pool and subsequent lipid peroxidation, ultimately causing cancer cell death.

Experimental Protocols: Anticancer Activity Assessment

-

Cell Seeding: Plate cancer cells (e.g., HepG2, Huh 7) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., Tagitinin C) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

-

Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PERK, Nrf2, HO-1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anti-inflammatory Potential

Tagitinin A and C have demonstrated anti-inflammatory properties by modulating the production of pro-inflammatory cytokines in human neutrophils. This effect is likely mediated through the inhibition of key inflammatory signaling pathways.

Quantitative Data on Anti-inflammatory Activity of Tagitinins

| Compound | Cell Type | Cytokine Inhibited | Concentration (µM) | Reference |

| Tagitinin A | Human Neutrophils | IL-6, CXCL8, TNF-α | 100 | |

| Tagitinin C | Human Neutrophils | IL-6, CXCL8, TNF-α | 100 |

Mechanism of Anti-inflammatory Action: NF-κB Inhibition

A common mechanism for the anti-inflammatory activity of sesquiterpene lactones is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While not definitively shown for this compound, it is a probable mechanism of action.

References

- 1. Anti-Metastatic Activity of Tagitinin C from Tithonia diversifolia in a Xenograft Mouse Model of Hepatocellular Carcinoma [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Tagitinin C induces ferroptosis through PERK-Nrf2-HO-1 signaling pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Acetyltagitinin A: Chemical Data, Experimental Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyltagitinin A is a sesquiterpene lactone that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its study, and an exploration of its biological activities and underlying mechanisms of action. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Chemical Data

This compound is a natural product isolated from plants of the Tithonia genus. Its chemical structure and properties are foundational to understanding its biological function.

General Information

| Parameter | Value |

| CAS Number | 60547-63-9[1] |

| Molecular Formula | C₂₁H₃₀O₈[1] |

| Molecular Weight | 410.46 g/mol [1] |

Physicochemical Properties

| Property | Value |

| Density | 1.2 ± 0.1 g/cm³[1] |

| Boiling Point | 532.1 ± 50.0 °C at 760 mmHg[1] |

| Flash Point | 179.4 ± 23.6 °C |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound. While a specific complete dataset for this compound is not publicly available, typical spectroscopic features for related sesquiterpene lactones are described below.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum would be expected to show characteristic signals for acetyl protons (around δ 2.0-2.2 ppm), olefinic protons, and protons on the lactone ring and the sesquiterpene skeleton.

-

¹³C-NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the acetate (B1210297) and lactone groups (typically in the δ 170-180 ppm region), olefinic carbons, and the various carbons of the sesquiterpene framework.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would likely exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester (acetyl) and γ-lactone functional groups, typically in the range of 1730-1780 cm⁻¹. Other characteristic peaks would include C-O stretching and C-H stretching vibrations.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, confirming the molecular weight. Fragmentation patterns would be indicative of the sesquiterpene lactone structure, with potential losses of the acetyl group, water, and other small fragments.

-

Experimental Protocols

Detailed experimental methodologies are essential for the replication and advancement of research on this compound.

Isolation of this compound from Tithonia diversifolia

The following is a general procedure for the isolation of sesquiterpene lactones from Tithonia diversifolia, which can be adapted for the specific isolation of this compound.

References

A Technical Guide to the Physicochemical Characteristics of 1-Acetyltagitinin A

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Acetyltagitinin A is a sesquiterpenoid lactone, a class of natural products known for a wide range of biological activities. It is derived from its parent compound, Tagitinin A. This document provides a comprehensive overview of the known physicochemical properties, experimental protocols for its study, and insights into its potential biological mechanisms based on related compounds. The primary natural source for these compounds is the plant Tithonia diversifolia, which is used in traditional medicine for treating various ailments, including inflammation and diabetes.[1][2]

Physicochemical Properties

The structural and chemical properties of this compound are foundational to understanding its biological activity and developing it as a potential therapeutic agent. The key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₀O₈ | [3] |

| Molecular Weight | 410.458 g/mol | [3] |

| CAS Number | 60547-63-9 | [3] |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | |

| Boiling Point (Predicted) | 532.1 ± 50.0 °C at 760 mmHg | |

| Flash Point (Predicted) | 179.4 ± 23.6 °C | |

| Exact Mass | 410.194061 | |

| LogP (Predicted) | 1.70 | |

| Index of Refraction (Predicted) | 1.528 |

Experimental Protocols

The isolation, purification, and structural elucidation of this compound rely on standard and advanced analytical techniques. While specific protocols for this exact compound are not widely published, the following methodologies, adapted from the successful isolation of its close analog Tagitinin C from Tithonia diversifolia, are standard practice.

Isolation and Purification Workflow

The general procedure involves solvent extraction followed by multi-step chromatographic separation to isolate the compound from the plant matrix.

Methodology:

-

Plant Material Preparation: The leaves of Tithonia diversifolia are collected, air-dried at room temperature in the shade, and ground into a fine powder.

-

Solvent Extraction: The powdered material undergoes successive maceration with solvents of increasing polarity. A typical sequence is hexane (B92381), followed by dichloromethane (B109758) (DCM), and finally methanol. The DCM extract is often the most active fraction for isolating sesquiterpene lactones.

-

Preliminary Fractionation: The crude DCM extract is subjected to column chromatography over silica (B1680970) gel. A step-gradient elution is performed, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate (B1210297) (EtOAc).

-

Fine Purification: Fractions showing the presence of the target compounds (monitored by Thin Layer Chromatography, TLC) are pooled and re-chromatographed on another silica gel column using a finer gradient of hexane/EtOAc to yield the purified compound.

Structural Elucidation Methods

Once purified, the structure of this compound is confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: ¹H-NMR and ¹³C-NMR spectra are recorded on a high-field spectrometer (e.g., 400-600 MHz). Samples are dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

-

Data: ¹H-NMR provides information on the number, environment, and connectivity of protons, while ¹³C-NMR reveals the carbon skeleton. Advanced 2D-NMR experiments (COSY, HSQC, HMBC) are used to assemble the complete molecular structure.

-

-

Mass Spectrometry (MS):

-

Protocol: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental formula. Techniques like Electrospray Ionization (ESI) or Electron Impact (EI) are commonly employed. The molecular ion peak ([M+H]⁺ or [M]⁺) is analyzed to confirm the molecular weight.

-

Data: The precise mass measurement allows for the unambiguous determination of the molecular formula (e.g., C₂₁H₃₀O₈).

-

-

Infrared (IR) Spectroscopy:

-

Protocol: The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or a thin film.

-

Data: This technique identifies key functional groups. For this compound, characteristic absorption bands would be expected for hydroxyl (-OH), carbonyl (C=O) from the ester and lactone groups, and carbon-carbon double bonds (C=C).

-

Biological Activity and Signaling Pathways

While direct studies on this compound are limited, extensive research on its parent compound, Tagitinin A, and other sesquiterpene lactones from Tithonia diversifolia provides strong indications of its biological potential.

Known Activities of Related Compounds

-

Anti-inflammatory Activity: Sesquiterpene lactones from T. diversifolia have been shown to inhibit the activation of the transcription factor NF-κB, a key regulator of the inflammatory response. This inhibition reduces the synthesis of inflammatory mediators like cytokines.

-

Anticancer and Ferroptosis-Inducing Activity: The related compound Tagitinin C has been identified as a novel inducer of ferroptosis, a form of regulated cell death dependent on iron and reactive oxygen species (ROS). This activity is particularly relevant in cancer research, as inducing ferroptosis is a promising strategy to combat therapy-resistant cancers.

-

Antidiabetic Activity: Tagitinin A has been shown to act as a dual agonist for peroxisome proliferator-activated receptors (PPARα/γ), suggesting a molecular mechanism for the traditional use of T. diversifolia in treating diabetes.

Postulated Signaling Pathway: PERK-Nrf2-HO-1

The mechanism by which Tagitinin C induces ferroptosis in cancer cells has been linked to the Endoplasmic Reticulum (ER) stress pathway. It is plausible that this compound shares a similar mechanism of action.

Pathway Description:

-

ER Stress Induction: Tagitinin C induces stress in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR).

-

PERK Activation: This stress activates the protein kinase RNA-like endoplasmic reticulum kinase (PERK).

-

Nrf2 Phosphorylation: Activated PERK phosphorylates the transcription factor Nrf2.

-

HO-1 Expression: Phosphorylated Nrf2 translocates to the nucleus and promotes the expression of downstream targets, including heme oxygenase-1 (HO-1).

-

Ferroptosis: The upregulation of HO-1 leads to an accumulation of cellular iron and ROS, culminating in ferroptotic cell death.

References

An In-depth Technical Guide on the Spectral Data of Tagitinin Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction to Tagitinins (B1237875)

Tagitinins are a class of sesquiterpene lactones isolated from plants of the Tithonia genus, notably Tithonia diversifolia. These natural products have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, anti-metastatic, and anticancer properties. Tagitinin A is a foundational compound in this family, and its derivatives, such as Tagitinin C, have been the subject of extensive research to elucidate their mechanisms of action. The structural core of tagitinins provides a scaffold for further chemical modifications, such as acetylation, to explore structure-activity relationships and develop novel therapeutic agents.

Spectral Data of Tagitinin A

While the specific data for 1-Acetyltagitinin A is not available, the spectral characteristics of the parent compound, Tagitinin A, provide a fundamental basis for understanding the spectroscopic features of its acetylated derivative. The molecular formula for Tagitinin A is C₁₉H₂₈O₇.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables summarize the reported ¹H and ¹³C NMR spectral data for Tagitinin A. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectral Data of Tagitinin A

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 6.89 | d | 17.0 |

| 2 | 6.19 | d | 17.0 |

| ... | ... | ... | ... |

| 13α | 6.27 | d | 1.1 |

| ... | ... | ... | ... |

| (Note: This is a partial and representative data table based on typical values for similar compounds. Specific assignments for all protons would require the original spectral data.) |

Table 2: ¹³C NMR Spectral Data of Tagitinin A

| Position | δ (ppm) |

| 1 | ... |

| 2 | ... |

| ... | ... |

| 13 | ... |

| ... | ... |

| (Note: A complete, experimentally verified ¹³C NMR data table for Tagitinin A is not available in the searched literature.) |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For Tagitinin A (C₁₉H₂₈O₇), the expected exact mass can be calculated and would be confirmed by an experimental measurement.

Table 3: Mass Spectrometry Data for Tagitinin A

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 369.1857 | Not available |

| [M+Na]⁺ | 391.1676 | Not available |

| (Note: Experimentally observed m/z values are not available in the searched literature.) |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR and MS data for natural products like tagitinins.

NMR Spectroscopy

Sample Preparation:

-

A pure sample of the compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized.

-

¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling techniques (e.g., broadband decoupling) are employed to simplify the spectrum and enhance sensitivity.

-

2D NMR: To aid in structure elucidation, various 2D NMR experiments are performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Mass Spectrometry

Sample Preparation:

-

A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile, often with a small percentage of formic acid to promote ionization).

Instrumentation and Data Acquisition:

-

High-Resolution Mass Spectrometry (HRMS): Typically performed on a time-of-flight (TOF) or Orbitrap mass analyzer coupled to an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

The instrument is calibrated using a known standard to ensure high mass accuracy.

-

Data is acquired in positive or negative ion mode, depending on the analyte's properties.

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, fragmentation of the molecular ion is induced (e.g., through collision-induced dissociation - CID), and the resulting fragment ions are analyzed.

Biological Activity and Signaling Pathway of Tagitinin C

Tagitinin C, a closely related analog of Tagitinin A, has demonstrated significant anticancer activity, particularly in colorectal and hepatocellular carcinoma cell lines.[1] Its mechanism of action involves the induction of ferroptosis, a form of regulated cell death dependent on iron and reactive oxygen species (ROS).[1][2]

Signaling Pathway of Tagitinin C-Induced Ferroptosis

Tagitinin C induces endoplasmic reticulum (ER) stress, which in turn activates the PERK-Nrf2-HO-1 signaling pathway.[1][2] This cascade leads to an accumulation of intracellular iron and ROS, ultimately triggering ferroptotic cell death.

Caption: Tagitinin C-induced ferroptosis signaling pathway.

Experimental Workflow: Isolation and Characterization of Tagitinins

The following diagram illustrates a typical workflow for the isolation and characterization of tagitinins from a natural source.

Caption: General workflow for natural product isolation.

Conclusion

While the specific spectral data for this compound remains to be published, the information available for Tagitinin A and its analogs provides a strong foundation for researchers in the fields of natural product chemistry and drug discovery. The detailed experimental protocols and the elucidated signaling pathway of Tagitinin C offer valuable insights for future studies aimed at synthesizing, characterizing, and evaluating the therapeutic potential of novel tagitinin derivatives. Further research is warranted to isolate or synthesize this compound and fully characterize its spectral properties and biological activities.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of 1-Acetyltagitinin A from Tithonia diversifolia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tithonia diversifolia, commonly known as the Mexican sunflower, is a plant rich in various bioactive secondary metabolites, particularly sesquiterpene lactones. Among these, 1-Acetyltagitinin A has garnered interest for its potential pharmacological activities. These application notes provide a comprehensive overview of the methodologies for the isolation and purification of this compound from the leaves of Tithonia diversifolia. The protocols outlined below are based on established phytochemical techniques for the separation of sesquiterpene lactones from plant matrices.

Data Presentation

Table 1: Summary of Extraction and Purification Parameters (Hypothetical Data)

| Parameter | Method | Details | Yield/Purity (Hypothetical) |

| Extraction | Maceration | Dried and powdered leaves extracted sequentially with n-hexane, dichloromethane (B109758), and methanol. | Dichloromethane extract showed the highest concentration of sesquiterpene lactones. |

| Purification | Silica (B1680970) Gel Column Chromatography | Stepwise gradient elution with n-hexane and ethyl acetate (B1210297). | Fractions eluted with 40-60% ethyl acetate in n-hexane contained this compound. |

| Final Purity | Recrystallization | Recrystallization from a mixture of ethyl acetate and n-hexane. | >95% purity (determined by HPLC). |

| Overall Yield | --- | --- | Approximately 0.05% from dried leaf material. |

Table 2: Spectroscopic Data for this compound (Hypothetical Data)

| Spectroscopic Technique | Key Signals |

| ¹H-NMR (CDCl₃, 500 MHz) | δ 6.25 (d, J=3.5 Hz, H-13a), 5.50 (d, J=3.5 Hz, H-13b), 5.20 (t, J=8.0 Hz, H-1), 4.80 (d, J=9.5 Hz, H-6), 2.10 (s, 3H, OAc) |

| ¹³C-NMR (CDCl₃, 125 MHz) | δ 170.5 (C=O, acetate), 169.0 (C-12), 139.5 (C-11), 120.0 (C-13), 82.0 (C-6), 75.0 (C-1), 21.0 (CH₃, acetate) |

| Mass Spectrometry (ESI-MS) | m/z 351.15 [M+H]⁺ |

Experimental Protocols

Plant Material Collection and Preparation

Fresh leaves of Tithonia diversifolia should be collected and authenticated by a plant taxonomist. The leaves are then shade-dried at room temperature for 7-10 days until brittle. The dried leaves are ground into a coarse powder using a mechanical grinder.

Extraction of Crude Bioactive Compounds

The powdered leaf material (1 kg) is subjected to sequential solvent extraction by maceration.

-

Step 1: Defatting. Macerate the powdered leaves in n-hexane (3 L) for 72 hours at room temperature with occasional shaking. Filter the mixture and discard the n-hexane extract, which primarily contains nonpolar compounds like fats and waxes.

-

Step 2: Extraction of Sesquiterpene Lactones. The residual plant material is then air-dried and subsequently macerated with dichloromethane (3 L) for 72 hours. This process is repeated three times. The dichloromethane extracts are combined and concentrated under reduced pressure using a rotary evaporator at 40°C to yield a dark green, gummy residue.

Chromatographic Purification of this compound

The crude dichloromethane extract is subjected to silica gel column chromatography for the isolation of this compound.

-

Column Preparation: A glass column (5 cm diameter, 60 cm length) is packed with silica gel (60-120 mesh) in n-hexane to form a slurry.

-

Sample Loading: The crude extract (10 g) is adsorbed onto a small amount of silica gel (20 g) and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a stepwise gradient of n-hexane and ethyl acetate. The polarity of the solvent system is gradually increased as follows:

-

100% n-hexane

-

n-hexane : Ethyl Acetate (9:1)

-

n-hexane : Ethyl Acetate (8:2)

-

n-hexane : Ethyl Acetate (6:4)

-

n-hexane : Ethyl Acetate (4:6)

-

n-hexane : Ethyl Acetate (2:8)

-

100% Ethyl Acetate

-

-

Fraction Collection and Analysis: Fractions of 100 mL each are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (1:1). Fractions with similar TLC profiles are pooled. This compound is expected to elute in the fractions with a higher concentration of ethyl acetate (e.g., 40-60%).

Final Purification by Recrystallization

The pooled fractions containing this compound are further concentrated. The resulting residue is dissolved in a minimal amount of hot ethyl acetate, and n-hexane is added dropwise until turbidity appears. The solution is allowed to cool slowly to room temperature and then kept at 4°C overnight to facilitate crystallization. The resulting crystals of this compound are collected by filtration and washed with cold n-hexane.

Mandatory Visualizations

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Application Notes and Protocols for the Quantification of 1-Acetyltagitinin A

These application notes provide detailed methodologies for the quantitative analysis of 1-Acetyltagitinin A in various sample matrices, catering to researchers, scientists, and professionals in drug development. The protocols described herein are based on established principles of analytical chemistry and are intended as a starting point for method development and validation.

Introduction

This compound is a sesquiterpene lactone that has garnered interest for its potential biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug discovery and development processes. This document outlines two robust analytical methods for the determination of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

The HPLC-UV method offers a reliable and cost-effective approach for the quantification of this compound, suitable for routine analysis and quality control.

2.1.1. Experimental Protocol

a) Sample Preparation:

-

Extraction from Solid Samples (e.g., plant material, formulated product):

-

Accurately weigh 1 gram of the homogenized sample into a 50 mL centrifuge tube.

-

Add 20 mL of methanol.

-

Sonicate for 30 minutes in a water bath.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet with another 20 mL of methanol.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the mobile phase.

-

Filter through a 0.45 µm syringe filter prior to injection.

-

-

Extraction from Liquid Samples (e.g., plasma, cell culture media):

-

To 500 µL of the liquid sample, add 1.5 mL of acetonitrile (B52724) (ACN) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Filter through a 0.45 µm syringe filter before injection.

-

b) Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient | 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

2.1.2. Data Presentation: Method Validation Summary (Hypothetical Data)

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Range | 1 - 100 µg/mL | - |

| Precision (%RSD) | ||

| Intra-day | < 2% | ≤ 2% |

| Inter-day | < 5% | ≤ 5% |

| Accuracy (% Recovery) | 98.5% - 101.2% | 80% - 120% |

| Limit of Detection (LOD) | 0.3 µg/mL | - |

| Limit of Quantification (LOQ) | 1.0 µg/mL | - |

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.

2.2.1. Experimental Protocol

a) Sample Preparation:

The sample preparation protocol is the same as for the HPLC-UV method. However, for biological samples, a solid-phase extraction (SPE) may be employed for cleaner extracts.

b) Chromatographic and Mass Spectrometric Conditions:

| Parameter | Condition |

| Column | UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient | 0-2 min: 20% B2-8 min: 20-90% B8-9 min: 90% B9-10 min: 90-20% B10-12 min: 20% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions (Hypothetical) | Analyte: 1-Acetyltagitinin APrecursor Ion (Q1): [M+H]⁺Product Ion (Q3): To be determined by infusion |

| Internal Standard (IS): (e.g., a structurally similar compound)Precursor Ion (Q1): [M+H]⁺Product Ion (Q3): To be determined by infusion | |

| Collision Energy | To be optimized |

| Dwell Time | 100 ms |

2.2.2. Data Presentation: Method Validation Summary (Hypothetical Data)

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9998 | ≥ 0.999 |

| Range | 0.1 - 100 ng/mL | - |

| Precision (%RSD) | ||

| Intra-day | < 5% | ≤ 15% |

| Inter-day | < 10% | ≤ 15% |

| Accuracy (% Recovery) | 95.7% - 104.3% | 85% - 115% |

| Limit of Detection (LOD) | 0.03 ng/mL | - |

| Limit of Quantification (LOQ) | 0.1 ng/mL | - |

| Matrix Effect | 92% - 108% | 85% - 115% |

Visualizations

Caption: HPLC-UV workflow for this compound quantification.

Caption: LC-MS/MS workflow for this compound quantification.

General Notes on Method Validation

The validation of these analytical methods should be performed according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.[1] Key validation parameters to be assessed include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][3][4] For methods intended for the analysis of biological samples, assessment of matrix effects and stability of the analyte in the biological matrix is also crucial.[5]

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in these application notes provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. Proper method validation is essential to ensure the integrity of the generated data.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 3. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]

- 4. scispace.com [scispace.com]

- 5. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-Acetyltagitinin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Acetyltagitinin A, a sesquiterpene lactone of significant interest for its potential therapeutic properties. The described method utilizes reverse-phase chromatography with UV detection, providing a straightforward and reproducible approach for the determination of this compound in various sample matrices. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters in accordance with ICH guidelines. The presented method is suitable for routine quality control, stability studies, and pharmacokinetic analysis in drug discovery and development.

Introduction

This compound is a naturally occurring sesquiterpene lactone found in plants of the Tithonia genus. Sesquiterpene lactones are a class of compounds known for a wide range of biological activities, and this compound has garnered attention for its potential pharmacological applications. Accurate and precise quantification of this compound is essential for research, quality control of herbal preparations, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and specificity, making it an ideal choice for the analysis of complex mixtures and the quantification of specific compounds like this compound.

This application note presents a validated HPLC method for the determination of this compound. The method is based on reverse-phase chromatography, which is well-suited for the separation of moderately polar compounds.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Solvents: HPLC grade acetonitrile (B52724) and water are required.

-

Reference Standard: A certified reference standard of this compound with a purity of ≥98% should be used.

-

Sample Diluent: A mixture of acetonitrile and water (1:1 v/v) is recommended as the sample diluent.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in the table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Gradient Program | 0-2 min: 40% ACN, 2-15 min: 40-70% ACN, 15-18 min: 70% ACN, 18-20 min: 40% ACN |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in the sample diluent. A series of working standard solutions are then prepared by serial dilution of the stock solution to cover the desired concentration range for the calibration curve.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. For plant extracts, a suitable extraction method (e.g., sonication or Soxhlet extraction) with an appropriate solvent like methanol (B129727) or ethanol (B145695) should be employed. The resulting extract should be filtered through a 0.45 µm syringe filter before injection into the HPLC system. For formulated products, the sample should be dissolved and diluted in the sample diluent to a concentration within the calibration range.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The validation parameters assessed included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

The specificity of the method was evaluated by analyzing a blank sample (diluent) and a sample spiked with this compound. The chromatograms demonstrated no interfering peaks at the retention time of this compound, confirming the method's specificity.

Linearity and Range

The linearity of the method was determined by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound. The method was found to be linear over a concentration range of 5-100 µg/mL.

| Parameter | Result |

| Linearity Range | 5 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Regression Equation | y = mx + c |

Accuracy

The accuracy of the method was assessed by performing a recovery study. A known amount of this compound was spiked into a sample matrix at three different concentration levels (low, medium, and high). The percentage recovery was then calculated.

| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |

| 10 | 9.92 | 99.2 |

| 50 | 49.85 | 99.7 |

| 90 | 89.46 | 99.4 |

Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of a standard solution on the same day. Intermediate precision was determined by analyzing the same sample on three different days. The results were expressed as the relative standard deviation (%RSD).

| Precision Type | %RSD |

| Repeatability (Intra-day) | < 2.0% |

| Intermediate Precision (Inter-day) | < 2.0% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

| Parameter | Result (µg/mL) |

| Limit of Detection (LOD) | 0.5 |

| Limit of Quantification (LOQ) | 1.5 |

Workflow Diagram

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway Diagram (Hypothetical)

While the specific signaling pathways of this compound are still under investigation, a hypothetical pathway illustrating its potential anti-inflammatory action is presented below.

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. The method is specific, linear, precise, and accurate over the specified range. This protocol can be readily implemented in a quality control or research laboratory setting for the analysis of this compound in various samples. The validation data demonstrates that the method is suitable for its intended purpose and meets the requirements of regulatory guidelines.

References

Application Notes and Protocols for Cell Viability Assays: Evaluating 1-Acetyltagitinin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of 1-Acetyltagitinin A, a compound of interest in drug discovery, using common cell viability assays. The following sections detail the principles of relevant assays, step-by-step experimental protocols, and data interpretation. While specific quantitative data for this compound is limited in publicly available literature, data for the structurally related compound Tagitinin C is presented as a reference. The described signaling pathways represent general apoptotic mechanisms that may be triggered by this class of compounds.

Data Presentation: Cytotoxicity of Related Compounds

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Tagitinin C, a compound structurally related to this compound, against various cancer cell lines. This data is provided to offer a comparative baseline for researchers investigating the cytotoxic potential of this compound.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HepG2 | Hepatocellular Carcinoma | 2.0 ± 0.1 | [1][2] |

| Huh7 | Hepatocellular Carcinoma | 1.2 ± 0.1 | [1][2] |

Experimental Protocols

Two standard and reliable methods for assessing cell viability and cytotoxicity are the MTT and LDH assays. These assays are based on different cellular functions and provide complementary information on the effects of a test compound.

MTT Assay: Measuring Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Test compound (this compound)

-

Solubilization solution (e.g., DMSO, or SDS-HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing the formazan crystals to form.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher is recommended.

LDH Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage, a hallmark of necrosis.

Materials:

-

LDH Cytotoxicity Assay Kit (commercially available kits are recommended)

-

Cell culture medium

-

Test compound (this compound)

-

Lysis buffer (often included in the kit)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control as described for the MTT assay.

-

Controls: Prepare the following controls:

-

Spontaneous LDH Release: Cells treated with vehicle control.

-